
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid: is an organic compound characterized by a cyclopentadiene ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the reactivity of the cyclopentadiene ring with the functional properties of the carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopenta-1,4-dien-1-yl)propanoic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the cyclopentadiene ring. This intermediate can then be functionalized to introduce the propanoic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentadiene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic or optical properties, making it valuable in the development of advanced materials.
Mechanism of Action
The mechanism by which 3-(Cyclopenta-1,4-dien-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadiene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yl derivatives: These compounds share the cyclopentadiene ring but differ in their functional groups.
Cyclopentadienone derivatives: These compounds have a similar ring structure but contain a ketone group instead of a carboxylic acid.
Uniqueness
3-(Cyclopenta-1,4-dien-1-yl)propanoic acid is unique due to the combination of the cyclopentadiene ring and the propanoic acid group, which imparts distinct reactivity and functional properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3-cyclopenta-1,4-dien-1-ylpropanoic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h1,3-4H,2,5-6H2,(H,9,10) |
InChI Key |
VYRNAZWVQPBWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
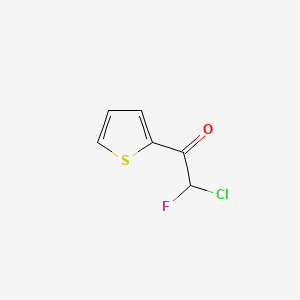



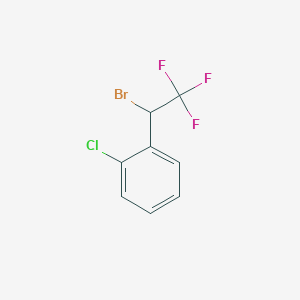
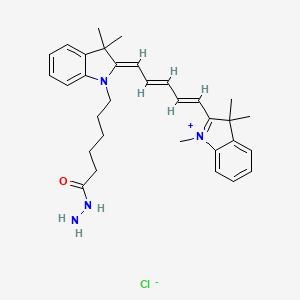
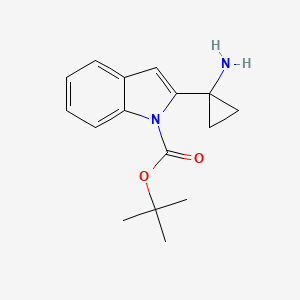
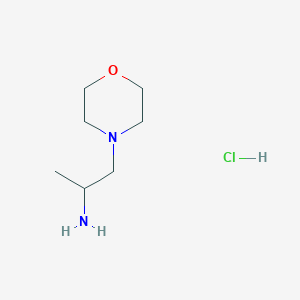
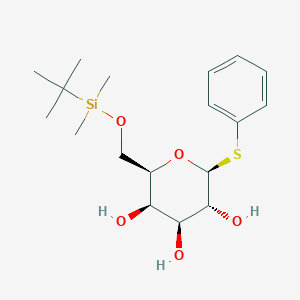
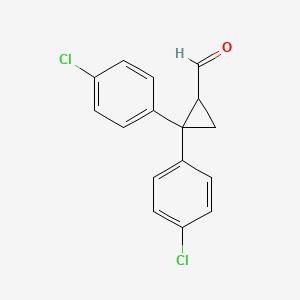
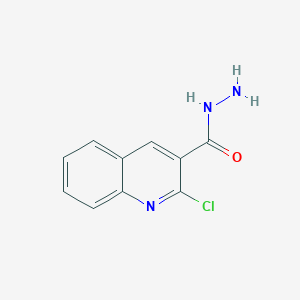
![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

